Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid contains a total of 54 bonds; 34 non-H bonds, 21 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 triple bond, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), and 1 (thio-) carbamate (aliphatic) .Aplicaciones Científicas De Investigación
Palliative Therapy of Melanoma Patients
A study on the use of fotemustine, a chemically characterized chloronitrosurea with high lipophilicity, highlights the broader context of using chemical compounds in therapeutic interventions for diseases such as melanoma. Fotemustine has shown efficacy in treating melanoma, including brain metastases, underscoring the importance of chemical synthesis in developing effective treatments (Kleeberg et al., 1995).
Diagnostic Usefulness of Fluorine-18-α-Methyltyrosine in Lung Cancer
The diagnostic application of amino acid tracers, like [18F]FMT, in positron emission tomography (PET) for non-small-cell lung cancer (NSCLC) patients demonstrates the role of chemically synthesized compounds in medical imaging and diagnosis. The study found [18F]FMT PET to be effective in detecting primary tumors and lymph node metastasis, with a significant correlation between tracer uptake and cellular proliferation (Kaira et al., 2007).
Fecal Microbiota Transplantation Research
Research into fecal microbiota transplantation (FMT) for treating recurrent Clostridium difficile infection reveals the application of microbiological research in addressing gut flora imbalances. This study emphasizes the microbiome's role in health and disease, highlighting scientific exploration into biological compounds and their therapeutic potential (Seekatz et al., 2014).
Gene Therapy for Parkinson Disease
A phase I safety trial of hAADC gene therapy for Parkinson disease showcases the application of genetic engineering and molecular biology in developing treatments for neurodegenerative disorders. The therapy, involving the human aromatic l-amino acid decarboxylase gene, indicates the integration of chemical synthesis with genetic approaches to enhance therapeutic outcomes (Eberling et al., 2008).
Safety and Hazards
The safety data sheet (SDS) for Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Propiedades
IUPAC Name |
(3S)-3-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-16-9-11-17(12-10-16)23(13-24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRURLSPIILXNE-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.